N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F4N3O3S and its molecular weight is 441.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity Another avenue of research involves the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including the exploration of their antimicrobial activity. These studies highlight the potential of such compounds in combating various bacteria and fungi, underscoring the broad scope of applications that these chemical entities might have in developing new antimicrobial agents (Sarvaiya et al., 2019).
Biochemical and Pharmacological Evaluations Biochemical and pharmacological evaluations of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of enzymes such as kynurenine 3-hydroxylase have also been conducted. These studies are crucial in understanding the role of these compounds in neurological conditions and potential treatments for diseases influenced by the kynurenine pathway, illustrating the compounds' relevance in neuroscience research (Röver et al., 1997).
Inhibition of Carbonic Anhydrase The development of inhibitors for carbonic anhydrase, an enzyme involved in various physiological and pathological processes, has been another significant area of application. Compounds derived from N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide have shown potent inhibitory effects on human carbonic anhydrase isoforms, suggesting their potential utility in treating conditions like glaucoma, epilepsy, and certain types of tumors (Gul et al., 2016).
Mechanism of Action
Mode of Action
The presence of a fluorophenyl group suggests potential interactions with aromatic amino acids in protein targets, which could influence the activity of these proteins .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could potentially affect a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential biological activities suggested by its structure, it could potentially have a variety of effects depending on the specific targets and pathways it affects .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O3S/c20-14-7-5-13(6-8-14)16-9-10-18(27)26(25-16)12-11-24-30(28,29)17-4-2-1-3-15(17)19(21,22)23/h1-10,24H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRYNCSJRVNYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.